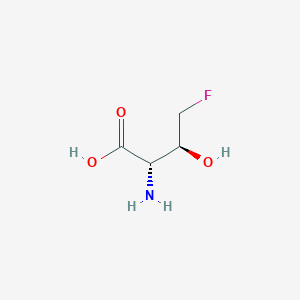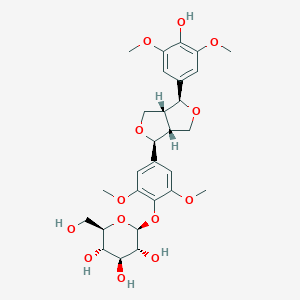
4-Fluorothreonine
Vue d'ensemble
Description
4-Fluorothreonine is an antibacterial produced by Streptomyces cattleya . It is the only naturally occurring fluorinated amino acid discovered so far .
Synthesis Analysis
The synthesis of 4-Fluorothreonine involves the overexpression and biochemical characterization of 4-fluorothreonine transaldolase from Streptomyces sp. MA37 (FTaseMA), a homologue of FTase previously identified in the biosynthesis of 4-FT in S. cattleya . This enzyme displays considerable substrate plasticity to generate 4-FT as well as other β-hydroxy-α-amino acids with various functionalities at the C4 position .Molecular Structure Analysis
The molecular formula of 4-Fluorothreonine is C4H8FNO3 . The enzyme FTaseMA, involved in its biosynthesis, has a hybrid of two catalytic domains, serine hydroxymethyltransferase (S) and aldolase (A) .Chemical Reactions Analysis
The enzyme FTaseMA displays considerable substrate plasticity to generate 4-FT as well as other β-hydroxy-α-amino acids using various aldehydes and L-threonine as substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluorothreonine can be found on the PubChem database .Applications De Recherche Scientifique
Biocatalyst for Medical Imaging : 4-Fluorothreonine is naturally produced by some plants and actinomycetes species. It serves as a biocatalyst for synthesizing [18F]-labeled radiotracers, which are crucial in medical imaging technologies (Carvalho & Oliveira, 2017).
Synthetic and Theoretical Investigations : The compound is a focus in synthetic and theoretical research, including spectroscopic characterization and conformational analysis (Potenti et al., 2021).
Protein Engineering : As a fluoro amino acid, 4-fluorothreonine can be used to fluorinate proteins, enhancing their stability, folding, activity, and fluorescence characteristics (Odar, Winkler, & Wiltschi, 2015).
Biosynthesis and Enzymology : Its biosynthesis in Streptomyces cattleya provides insights into the production and enzymology of fluorometabolites (Murphy, Schaffrath, & O'Hagan, 2003).
Therapeutic Small Molecule Design : Streptomyces cattleya incorporates fluorothreonine into protein, showing potential in designing therapeutic small molecules (McMurry & Chang, 2017).
Modeling Biomolecules : The complex conformational landscape of 4-fluoro-threonine aids in accurately modeling fluorine-substitution effects in biomolecules (Barone et al., 2023).
Biotransformation Studies : Research has validated the biosynthetic pathway of 4-fluorothreonine from fluoride ion in Streptomyces cattleya (Deng et al., 2008).
Medicinal Chemistry : The production of fluorometabolites from fluoride ion in host organisms leads to the creation of valuable new chemical entities in medicinal chemistry (Eustáquio, O'Hagan, & Moore, 2010).
Antibacterial Applications : 4-Fluorothreonine has demonstrated an in vitro antibacterial spectrum (Sanada et al., 1986).
Chemo-enzymatic Applications : An enzyme from Streptomyces sp. MA37 generates 4-fluorothreonine and other α-hydroxy-β-amino acids, opening up chemo-enzymatic applications (Wu et al., 2020).
Orientations Futures
The enzyme FTaseMA, involved in the biosynthesis of 4-FT, shows considerable substrate plasticity, giving the prospect of new chemo-enzymatic applications . This suggests potential future directions in the exploration and application of this enzyme in the production of various β-hydroxy-α-amino acids.
Propriétés
IUPAC Name |
(2S,3S)-2-amino-4-fluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFWIYJIEXNAOL-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)O)N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144678 | |
| Record name | 4-Fluorothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorothreonine | |
CAS RN |
102130-93-8 | |
| Record name | Threonine, 4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102130-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorothreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















